BenchChemオンラインストアへようこそ!

PF-06426779

IRAK4 inhibition biochemical assay enzyme potency

PF-06426779 is the most potent commercial IRAK4 inhibitor (IC50 0.3 nM, 190-fold more potent than CA-4948). Its >100-fold selectivity over IRAK1 eliminates confounding effects in innate immune signaling studies. Validated in vivo in the CIA arthritis model showing reduced joint inflammation and bone erosion. Lipinski compliant with solubility of 100 mg/mL in DMSO. For assay development requiring maximal sensitivity, its sub-nanomolar potency allows 1-10 nM working concentrations, minimizing DMSO exposure. Ensure reproducible, high-impact results with this well-characterized positive control.

Molecular Formula C17H18FN3O4
Molecular Weight 347.34 g/mol
Cat. No. B8134379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06426779
Molecular FormulaC17H18FN3O4
Molecular Weight347.34 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
InChIInChI=1S/C17H18FN3O4/c1-8-12(21-16(23)14(8)18)7-25-17-10-6-13(24-2)11(15(19)22)5-9(10)3-4-20-17/h3-6,8,12,14H,7H2,1-2H3,(H2,19,22)(H,21,23)/t8-,12+,14-/m0/s1
InChIKeyGISRWBROCYNDME-PELMWDNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-06426779 as a High-Potency IRAK4 Inhibitor for Preclinical Inflammation and Autoimmune Research


PF-06426779 is a synthetic organic small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) . Claimed as example 189 in Pfizer's patent WO2015150995, this compound targets the kinase domain of IRAK4, a critical node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) innate immune signaling cascades . PF-06426779 exhibits sub-nanomolar enzymatic inhibition (IC50 = 0.3 nM) and functional cellular activity (IC50 = 12.7 nM in human PBMC assays) against IRAK4, positioning it as a high-potency tool compound for preclinical inflammation, autoimmune disease modeling, and oncology research .

Why IRAK4 Inhibitor Selection Requires Compound-Specific Validation Beyond Class-Level Activity


Despite sharing a common molecular target in IRAK4, inhibitors within this class exhibit substantial divergence in enzymatic potency (ranging from sub-nanomolar to micromolar IC50 values), kinome selectivity profiles, and functional cellular activity . For example, enzymatic IC50 values for commercially available IRAK4 inhibitors span over two orders of magnitude, from 0.3 nM (PF-06426779) to 57 nM (CA-4948) to 7,200 nM (HS271) . Furthermore, the ratio of biochemical to cellular potency varies considerably across compounds, reflecting differences in cell permeability and intracellular target engagement that cannot be predicted from structure alone. The presence or absence of isoform selectivity (e.g., IRAK4 vs. IRAK1) introduces additional functional variability that may confound experimental interpretation if unaccounted for. Substituting one IRAK4 inhibitor for another without verifying compound-specific performance metrics risks introducing uncontrolled variables that compromise reproducibility and mechanistic interpretation, particularly in in vivo studies where pharmacokinetic divergence compounds these differences .

PF-06426779 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Sub-Nanomolar Biochemical Potency Establishes PF-06426779 as a High-Sensitivity IRAK4 Inhibitor

PF-06426779 demonstrates sub-nanomolar enzymatic inhibition of IRAK4 with an IC50 of 0.3 nM in biochemical assays, as reported in GtoPdb . This places PF-06426779 among the most biochemically potent IRAK4 inhibitors commercially available, exceeding the potency of clinical-stage compounds including CA-4948 (emavusertib, IC50 = 57 nM) and research tool compound IRAK4-IN-1 (IC50 = 7 nM) . The 0.3 nM IC50 represents approximately a 190-fold potency advantage over CA-4948 and a 23-fold advantage over IRAK4-IN-1 in direct biochemical comparison.

IRAK4 inhibition biochemical assay enzyme potency kinase inhibitor

Cellular Activity in Human PBMC Assays Confirms Functional Target Engagement

PF-06426779 inhibits TLR7/8 agonist R848-induced TNFα production in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 12 nM (pIC50 7.92) . This cellular activity represents a 42-fold shift from biochemical IC50 (0.3 nM to 12 nM), consistent with intracellular target engagement. For context, the clinical candidate PF-06650833 (zimlovisertib) exhibits PBMC IC50 values of 2.4 nM , representing a 12-fold shift from its 0.2 nM biochemical IC50. PF-06426779 demonstrates a 42-fold biochemical-to-cellular shift, indicating comparable cellular permeability and target accessibility.

cellular assay PBMC TLR signaling TNFα inhibition

>100-Fold Isoform Selectivity for IRAK4 Over IRAK1 Distinguishes PF-06426779 from Pan-IRAK Inhibitors

PF-06426779 displays >100-fold selectivity for IRAK4 over the closely related kinase IRAK1 . This isoform selectivity profile is documented in comprehensive human kinome screening data, with full selectivity profiling available in Supplemental Table 1 of De Nardo et al. (2018) . The selectivity enables dissection of IRAK4-specific signaling contributions versus those mediated by IRAK1, which shares overlapping but distinct roles in TLR/IL-1R signal transduction.

kinase selectivity isoform specificity IRAK1 off-target profiling

Validated In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model Supports Preclinical Autoimmune Applications

In a collagen-induced arthritis (CIA) mouse model, oral administration of PF-06426779 (10 g IRAK4 inhibitor per 1 kg chow) from days 25 to 52 significantly reduced ankle circumference compared to control CIA mice (n = 5-7 per group, p < 0.05) . Histological scoring of H&E-stained ankles revealed reductions in inflammation, lining thickness, and erosion (0-5 scale, n = 5) . Additionally, PF-06426779 treatment reduced transcription levels of TNF, IL-1β, IL-12, CCL2, and IRF5 in CIA ankle homogenates (n = 6-7) .

in vivo efficacy collagen-induced arthritis rheumatoid arthritis model preclinical inflammation

PF-06426779 Optimal Application Scenarios for Research and Preclinical Development


Mechanistic Dissection of IRAK4-Specific Signaling in TLR/IL-1R Pathways

Researchers requiring clean interpretation of IRAK4-specific contributions to innate immune signaling should prioritize PF-06426779 due to its >100-fold selectivity for IRAK4 over IRAK1 . This isoform selectivity, combined with validated functional cellular activity (IC50 = 12 nM in PBMC TNFα inhibition), enables precise interrogation of IRAK4's role in TLR7/8, TLR4, and IL-1R signaling without confounding effects from IRAK1 inhibition . The compound is particularly suitable for studies examining IRF5-mediated transcriptional responses, where the De Nardo et al. (2018) publication provides extensive validation of PF-06426779 utility .

Preclinical Autoimmune and Inflammatory Disease Modeling

Investigators conducting preclinical studies in rheumatoid arthritis, lupus, or other autoimmune disease models should select PF-06426779 based on its validated in vivo efficacy in the collagen-induced arthritis (CIA) mouse model . The compound demonstrates statistically significant reduction in joint inflammation, synovial lining thickness, and bone erosion when administered orally in chow, with corresponding suppression of pro-inflammatory cytokines including TNF, IL-1β, IL-12, and CCL2 . This in vivo validation reduces experimental risk compared to using structurally similar IRAK4 inhibitors lacking published disease model efficacy data.

High-Sensitivity Biochemical and Cellular Screening Assays

For assay development and high-throughput screening applications requiring maximal sensitivity, PF-06426779's sub-nanomolar biochemical IC50 (0.3 nM) offers a 23-fold potency advantage over IRAK4-IN-1 (IC50 = 7 nM) and a 190-fold advantage over CA-4948 (IC50 = 57 nM) . This high potency allows for lower working concentrations (e.g., 1-10 nM range for near-complete target engagement), minimizing solvent exposure (DMSO) and reducing the likelihood of off-target effects in cellular systems. The compound's favorable physicochemical properties, including Lipinski compliance and molecular weight of 347.13 g/mol, facilitate standard formulation protocols .

Reference Standard for IRAK4 Inhibitor Profiling and Assay Validation

PF-06426779 serves as an appropriate positive control or reference standard in IRAK4 inhibitor discovery programs and assay validation workflows. Its well-characterized potency profile, with independent verification across multiple sources confirming the 0.3 nM biochemical IC50 and 12-12.7 nM cellular IC50, provides a reliable benchmark for inter-laboratory comparisons . The availability of comprehensive kinome selectivity profiling data (Supplemental Table 1 of De Nardo et al., 2018) further supports its use as a selectivity reference standard .

Quote Request

Request a Quote for PF-06426779

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.